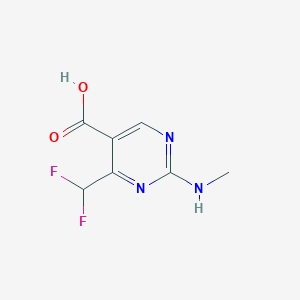![molecular formula C17H25N3O4 B13168295 tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)
tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with an amino and nitro group on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Amino and Nitro Groups: The phenyl ring is nitrated using a nitration reaction, followed by reduction to introduce the amino group.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the amino group with tert-butyl chloroformate in the presence of a base to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
化学反応の分析
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Halogenated or sulfonated aromatic compounds.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.
Biochemical Studies: Used in the study of enzyme interactions and protein modifications.
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Chemical Manufacturing: Employed in the production of specialty chemicals and reagents.
作用機序
The mechanism of action of tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2-aminophenyl)carbamate
- tert-Butyl N-(2-oxoethyl)carbamate
Uniqueness
tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate is unique due to the presence of both amino and nitro groups on the phenyl ring, which provides distinct reactivity and potential applications compared to other similar compounds. The cyclohexyl ring adds steric bulk and rigidity, influencing the compound’s interaction with molecular targets and its overall stability.
特性
分子式 |
C17H25N3O4 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
tert-butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-12-6-4-5-11(9-12)14-10-13(20(22)23)7-8-15(14)18/h7-8,10-12H,4-6,9,18H2,1-3H3,(H,19,21) |
InChIキー |
LHEXJUMPZDYPSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C2=C(C=CC(=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



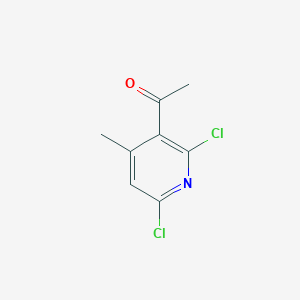

![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)
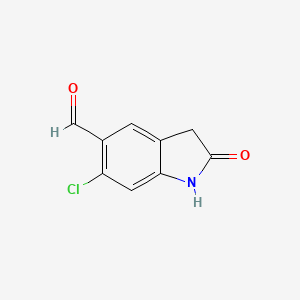

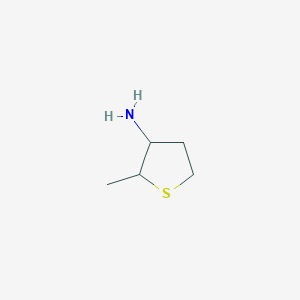
![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13168265.png)
![Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13168279.png)
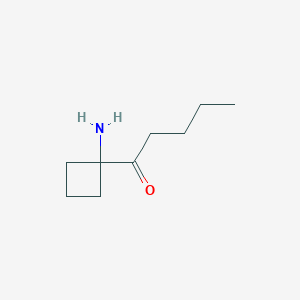
![Bicyclo[4.1.0]heptane-2-sulfonyl chloride](/img/structure/B13168283.png)
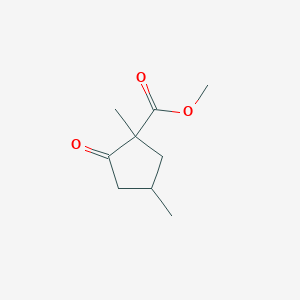
![6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13168292.png)
